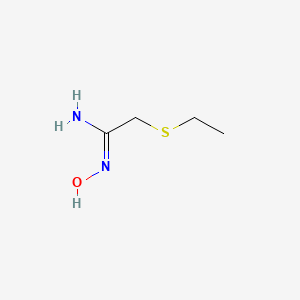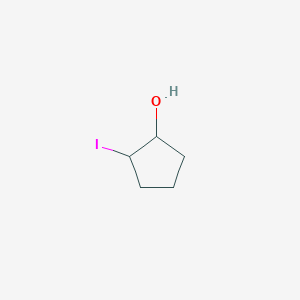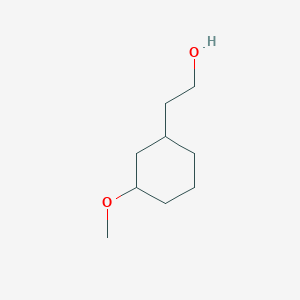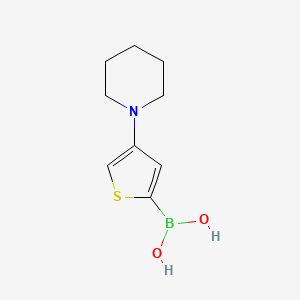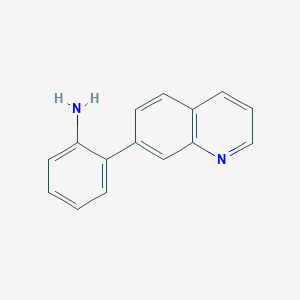![molecular formula C7H7N3O2S B13333017 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide](/img/structure/B13333017.png)
1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused pyrrole and pyridine ring system with a sulfonamide group attached, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and migration . This makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[3,2-c]pyridine
Comparison: 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound has shown higher potency in inhibiting specific targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H7N3O2S |
|---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
pyrrolo[3,2-b]pyridine-1-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)10-5-3-6-7(10)2-1-4-9-6/h1-5H,(H2,8,11,12) |
InChI-Schlüssel |
HDOYRNOZLOIZQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2S(=O)(=O)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13332935.png)
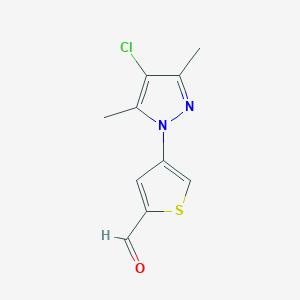
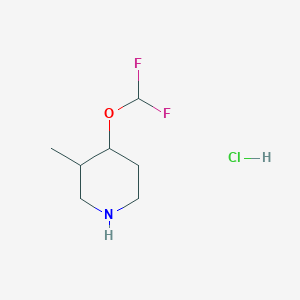

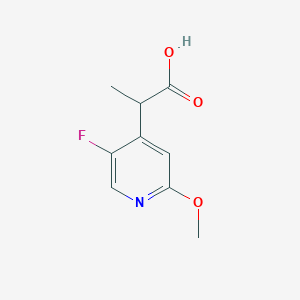
![tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13332959.png)


